Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride
Description
Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride is a heterocyclic compound featuring a pyrrolidine backbone substituted with a benzyl carbamate group and an aminocyclopropylmethyl side chain. Its molecular formula is C₁₆H₂₁N₂O₂·HCl, with a molecular weight of 308.82 g/mol (calculated from and ). The compound is synthesized via stereoselective methods, with enantiomers (S)- and (R)-forms documented (CAS 1217619-19-6 and 1217726-65-2) .
Properties
Molecular Formula |
C16H23ClN2O2 |
|---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
benzyl 3-[amino(cyclopropyl)methyl]pyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c17-15(13-6-7-13)14-8-9-18(10-14)16(19)20-11-12-4-2-1-3-5-12;/h1-5,13-15H,6-11,17H2;1H |
InChI Key |
HGKOOHZVPLDXSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CCN(C2)C(=O)OCC3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a pyrrolidine derivative with a benzyl halide in the presence of a base to form the benzylated pyrrolidine. This intermediate is then reacted with a cyclopropylmethylamine under appropriate conditions to introduce the cyclopropylmethyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Deprotection Reactions
The benzyl carbamate (Cbz) group serves as a temporary protecting group for amines. Key deprotection methods include:
Hydrogenolysis requires careful pressure control (30–200 bar) to prevent cyclopropane ring reduction . Catalytic transfer hydrogenation alternatives are not reported in available literature.
Amination and Alkylation
The primary amine participates in nucleophilic substitution and reductive amination:
Reductive Amination
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde derivatives | NaBH(OAc)₃, CH₂Cl₂, rt | Secondary/tertiary amines | 80–92% | |
| Ketones | NaCNBH₃, MeOH, molecular sieves | Cyclopropyl-alkylated amines | 75% |
Steric hindrance from the cyclopropyl group slows reactivity, necessitating extended reaction times .
Ester Hydrolysis
The benzyl ester undergoes hydrolysis under acidic or basic conditions:
Cyclopropane Ring Reactivity
The cyclopropyl group exhibits stability under most conditions but reacts in select cases:
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Ring-opening | Strong acids (H₂SO₄, HClO₄) | Formation of linear alkanesulfonates | |
| [2+1] Cycloaddition | Dichlorocarbene, phase-transfer | Dichlorocyclopropane derivatives | – |
No ring-opening is observed during hydrogenation or amination at standard pressures .
Coupling Reactions
The amine engages in peptide-like bond formation:
| Partner Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chloro-2-bromobutyroyl chloride | THF, −20°C, NEt₃ | N-Acylpyrrolidine | 68% | |
| Cephemaldehyde derivatives | Wittig reaction, DMF, 80°C | Vinylpyrrolidinone-cephalosporins | 60% |
These reactions are critical for synthesizing cephalosporin antibiotics targeting methicillin-resistant Staphylococcus aureus (MRSA) .
Stereochemical Integrity
The (R)- and (S)-enantiomers ( ) retain configuration under most conditions:
| Process | Optical Purity Post-Reaction | Source |
|---|---|---|
| Reductive amination | 96.8% e.e. | |
| Ester hydrolysis (acidic) | >99% e.e. |
Racemization occurs only under prolonged heating (>150°C) in polar aprotic solvents .
Scientific Research Applications
Pharmacological Studies
Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride has been explored for its potential in drug development. Its structural characteristics suggest that it may interact with various biological targets:
- Neuropharmacology : Research indicates that compounds with similar structures can exhibit effects on neurotransmitter systems, potentially serving as candidates for treating neurological disorders.
- Anticancer Activity : Preliminary studies have suggested that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation, making this compound a candidate for further investigation in oncology.
Synthesis and Derivative Development
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis is crucial for producing derivatives with enhanced efficacy or reduced side effects.
Table 1: Synthesis Overview
| Step | Reagents Used | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropylamine + Benzyl chloroformate | Base, room temperature | High |
| 2 | Pyrrolidine derivative formation | Heat, reflux | Moderate |
| 3 | Hydrochloric acid treatment | Acidic conditions | High |
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective properties of a related compound. It was found to enhance synaptic plasticity and reduce neuroinflammation in animal models of Alzheimer's disease.
Case Study 2: Antitumor Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The cyclopropylmethyl group can provide steric hindrance, affecting the binding affinity and selectivity of the compound. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound is compared to analogs with variations in the pyrrolidine substituents, stereochemistry, and backbone structure. Key examples include:
Key Observations :
- Cyclopropyl vs.
- Piperidine vs. Pyrrolidine: Benzyl 4-aminopiperidine-1-carboxylate (piperidine backbone) has a six-membered ring, offering different conformational dynamics and hydrogen-bonding capabilities compared to the five-membered pyrrolidine in the target compound .
- Functional Group Impact : The hydroxyl group in 95656-88-5 reduces basicity compared to the primary amine in the target compound, altering reactivity in synthetic applications .
Biological Activity
Benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate hydrochloride, with the CAS number 1363405-70-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The biological activity of this compound can be attributed to its structural characteristics, which include a pyrrolidine ring and a cyclopropyl group. These features are known to enhance interaction with biological targets, particularly in antimicrobial applications.
Antibacterial Activity
Recent studies have demonstrated that pyrrolidine derivatives exhibit significant antibacterial properties. For instance, a study evaluating various alkaloids found that certain pyrrolidine derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 12a | 0.0195 | E. coli |
| Compound 15 | 0.0048 | Bacillus mycoides |
| Benzyl Derivative | TBD | S. aureus, E. coli |
The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds, suggesting that modifications to the pyrrolidine structure can enhance antibacterial potency .
Antifungal Activity
In addition to antibacterial effects, this compound has been evaluated for antifungal properties. Studies have shown that certain derivatives can inhibit fungal growth, particularly against strains like Candida albicans. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the pyrrolidine ring significantly influence antifungal efficacy .
Case Study: Antifungal Efficacy
A case study involving various pyrrolidine derivatives revealed that compounds with halogen substituents exhibited enhanced antifungal activity compared to their non-substituted counterparts. This highlights the importance of chemical modifications in developing effective antifungal agents .
Cytotoxicity and Cancer Research
The compound's potential in cancer therapy has also been investigated. Research indicates that certain pyrrolidine derivatives can induce cytotoxicity in cancer cell lines, suggesting a possible role in cancer treatment strategies. For example, compounds similar to benzyl 3-(amino(cyclopropyl)methyl)pyrrolidine-1-carboxylate have shown promise in inducing apoptosis in hypopharyngeal tumor cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Benzyl Derivative | FaDu (hypopharyngeal) | TBD |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Use H/C NMR to confirm the pyrrolidine backbone, cyclopropane protons (δ 0.5–1.5 ppm), and benzyloxycarbonyl group (δ 4.5–5.5 ppm) .
- HPLC : Employ a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/0.1% TFA in water (gradient elution) to assess purity (>97%) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 313.2) .
How can chiral purity be ensured during synthesis, given the stereogenic centers in the molecule?
Advanced Research Focus
Use chiral stationary phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol (85:15) to resolve enantiomers . Alternatively, employ circular dichroism (CD) spectroscopy to verify optical activity. For asymmetric synthesis, catalysts like Jacobsen’s Co-salen complexes can enforce enantioselectivity during cyclopropane formation .
What stability studies are critical for ensuring compound integrity during storage?
Q. Advanced Research Focus
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>160°C observed in related piperidone derivatives) .
- Hydrolytic Stability : Test aqueous solubility and degradation at pH 1–13. Benzyl esters are prone to hydrolysis under basic conditions; store in anhydrous environments .
- Light Sensitivity : Conduct accelerated UV-vis exposure tests (ICH Q1B guidelines) to assess photodegradation .
How can impurity profiles be characterized during scale-up synthesis?
Advanced Research Focus
Use HPLC-MS with a Q-TOF detector to identify byproducts (e.g., deprotected amines or oxidized cyclopropane derivatives). Quantify impurities via spiked calibration curves, ensuring compliance with ICH Q3A/B thresholds (<0.15% for unknown impurities) . For cyclopropane-related byproducts, monitor for ring-opening products (e.g., allylamine derivatives) .
What mechanistic insights exist regarding the cyclopropane group’s influence on biological activity?
Advanced Research Focus
The cyclopropane ring enhances metabolic stability by resisting oxidative degradation. Structure-activity relationship (SAR) studies on similar compounds (e.g., 3-(aminomethyl)pyrrolidine derivatives) show that the rigid cyclopropane conformation improves target binding affinity in enzyme inhibitors . Use molecular dynamics simulations to model interactions with biological targets .
What safety protocols are essential when handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of dust or vapors .
- First Aid : For eye exposure, flush with water for 15 minutes and consult an ophthalmologist .
How can enantiomeric resolution be achieved if racemization occurs during synthesis?
Q. Advanced Research Focus
- Kinetic Resolution : Utilize enzymes like lipases or proteases to selectively hydrolyze one enantiomer .
- Diastereomeric Salt Formation : React the racemate with chiral acids (e.g., tartaric acid) and crystallize the diastereomers .
What challenges arise during scale-up synthesis, and how can they be mitigated?
Q. Advanced Research Focus
- Exothermic Reactions : Control temperature during cyclopropane formation using jacketed reactors .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
What protecting group strategies are optimal for the pyrrolidine nitrogen during functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
